1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione
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Overview
Description
1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorinated diazinane ring and a methyloxolan moiety. Its molecular formula is C9H11FN2O5, and it has a molecular weight of 246.2 g/mol .
Preparation Methods
The synthesis of 1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of the oxolan ring and the diazinane ring separately.
Formation of Oxolan Ring: The oxolan ring is synthesized through a series of reactions involving hydroxylation and methylation of a suitable precursor.
Formation of Diazinane Ring: The diazinane ring is formed through a cyclization reaction involving a fluorinated precursor.
Coupling Reaction: The oxolan and diazinane rings are then coupled together using a suitable coupling reagent under controlled conditions to form the final compound
Industrial production methods for this compound typically involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom in the diazinane ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: The compound has potential therapeutic applications, including antiviral and anticancer properties. It is being studied for its ability to inhibit specific enzymes and pathways involved in disease progression.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of biological pathways, resulting in therapeutic effects such as antiviral or anticancer activity .
Comparison with Similar Compounds
1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione can be compared with other similar compounds, such as:
5,6-Dihydrouridine: This compound has a similar oxolan ring but lacks the fluorinated diazinane ring.
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione: This compound has a similar structure but with a perfluorohexyl group instead of a fluorinated diazinane ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15FN2O6 |
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Molecular Weight |
278.23 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H15FN2O6/c1-10(18)6(15)5(3-14)19-8(10)13-2-4(11)7(16)12-9(13)17/h4-6,8,14-15,18H,2-3H2,1H3,(H,12,16,17)/t4?,5-,6-,8-,10-/m1/s1 |
InChI Key |
GYNUPOFACWYAJD-WRYOAAHVSA-N |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2CC(C(=O)NC2=O)F)CO)O)O |
Canonical SMILES |
CC1(C(C(OC1N2CC(C(=O)NC2=O)F)CO)O)O |
Origin of Product |
United States |
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